3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Medicinal Chemistry Agrochemical Synthesis Building Block Comparison

This 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS 1780376-28-4) is a strategic heterocyclic intermediate. The bromine atom at position 3 enables efficient Suzuki-Miyaura cross-couplings to generate diverse biaryl libraries, while the 6-carboxylic acid provides a handle for amide bond formation, esterification, or salt generation. Unlike the unsubstituted triazolopyridine carboxylic acid (MW 163.13) or the 3-chloro derivative (MW 197.58), the bromo substituent offers superior reactivity in cross-couplings and distinct lipophilicity profiles. This versatility accelerates SAR studies for kinase targets (MET, IDO1) and supports applications in agrochemical and materials science. Supplied with ≥98% purity, this building block delivers reproducible results for demanding synthesis programs.

Molecular Formula C7H4BrN3O2
Molecular Weight 242.032
CAS No. 1780376-28-4
Cat. No. B2645400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
CAS1780376-28-4
Molecular FormulaC7H4BrN3O2
Molecular Weight242.032
Structural Identifiers
SMILESC1=CC2=NN=C(N2C=C1C(=O)O)Br
InChIInChI=1S/C7H4BrN3O2/c8-7-10-9-5-2-1-4(6(12)13)3-11(5)7/h1-3H,(H,12,13)
InChIKeyQHWSDDCAPDSFRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS 1780376-28-4): Structural Overview and Procurement Relevance


3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS 1780376-28-4) is a heterocyclic building block featuring a fused triazolopyridine core with a bromine atom at the 3-position and a carboxylic acid at the 6-position. With a molecular weight of 242.03 g/mol and a molecular formula of C₇H₄BrN₃O₂ , it serves as a versatile intermediate for medicinal chemistry and agrochemical synthesis. Its predicted density is 2.09±0.1 g/cm³ , and it is typically supplied as a solid with purity ranging from 95% to 98% .

Why 3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid Cannot Be Replaced by Common Analogs


Substituting this bromo-acid with close analogs such as the unsubstituted triazolopyridine carboxylic acid (MW 163.13) or the 3-chloro derivative (MW 197.58) alters molecular weight, lipophilicity, and reactivity [1]. The bromine atom at position 3 enables efficient Suzuki-Miyaura cross-couplings that are not feasible with the parent hydrogen analog and proceed with different kinetics compared to the chloro variant . Moreover, the 6-carboxylic acid provides a handle for amide bond formation and salt generation, distinguishing it from the non-carboxylic 3-bromo-[1,2,4]triazolo[4,3-a]pyridine (CAS 4922-68-3) . These structural differences directly impact downstream synthetic utility and final compound properties.

Quantitative Differentiation Evidence: 3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid vs. Analogs


Molecular Weight and Halogen Impact: Br vs. Cl vs. H

The 3-bromo substituent increases molecular weight to 242.03 g/mol, compared to 163.13 g/mol for the unsubstituted analog and 197.58 g/mol for the 3-chloro variant [1]. The heavier bromine atom contributes to a predicted density of 2.09±0.1 g/cm³ . The bromo group serves as a superior leaving group in Pd-catalyzed cross-couplings relative to chloro, while the carboxylic acid at the 6-position adds 44.01 g/mol and enables amide/ester derivatization not possible with the non-carboxylic 3-bromo-[1,2,4]triazolo[4,3-a]pyridine (MW 198.02) .

Medicinal Chemistry Agrochemical Synthesis Building Block Comparison

Vendor Purity Levels: 3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Commercially available 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is offered at purities of 95% (CymitQuimica, ChemicalBook) and 98% (MolCore) . In contrast, the 3-methyl analog is available at 95% from multiple suppliers , and the unsubstituted parent is listed at 95-97% . The higher 98% purity option reduces batch-to-batch variability in synthetic campaigns and may be critical for sensitive downstream reactions.

Purity Comparison Vendor Reliability Procurement Quality

Storage and Shipping Stability: 3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

The compound is recommended for storage sealed in a dry environment at 2-8°C . This is a more stringent requirement than the room temperature storage specified for the 3-methyl analog . The bromo-acid's storage conditions reflect the potential for moisture absorption or degradation due to the carboxylic acid group and the electrophilic bromine atom.

Storage Conditions Shipping Stability Procurement Logistics

Reactivity Profile: Bromo Substituent in Cross-Coupling Reactions

The 3-bromo group on the triazolopyridine core serves as an effective electrophilic partner in Pd-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings with aryl boronic acids . In comparison, the 3-chloro analog exhibits lower reactivity under standard conditions, often requiring harsher conditions or specialized ligands to achieve comparable yields [1]. While the iodo analog would be even more reactive, the bromo substituent offers an optimal balance between reactivity and stability for handling and storage [2].

Suzuki Coupling Buchwald-Hartwig Reactivity Comparison

Application in Medicinal Chemistry: Triazolopyridine Scaffold as IDO1 Inhibitor

The [1,2,4]triazolo[4,3-a]pyridine core has been identified as a privileged scaffold for the development of IDO1 catalytic holo-inhibitors, a target in cancer immunotherapy [1]. While specific biological data for 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid are not yet reported, its structural features—particularly the bromine at position 3 and the carboxylic acid at position 6—position it as a versatile building block for constructing focused libraries targeting this and related enzymes . Compared to the parent unsubstituted core, the bromo-acid offers additional synthetic handles for rapid SAR exploration.

IDO1 Inhibition Cancer Immunotherapy Scaffold Relevance

Optimal Application Scenarios for 3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid


Suzuki-Miyaura Library Synthesis for Kinase Inhibitor Optimization

Leverage the 3-bromo handle to generate diverse biaryl derivatives via Suzuki coupling with aryl boronic acids. The carboxylic acid group can be further elaborated to amides or esters, enabling rapid SAR studies for kinase targets such as MET or IDO1 .

Agrochemical Lead Generation: Herbicide Development

Triazolopyridine derivatives have demonstrated herbicidal activity . The bromo-acid serves as a key intermediate for introducing aryl or heteroaryl groups via cross-coupling, and the carboxylic acid can be converted to esters or amides to modulate lipophilicity and plant uptake [1].

Material Science: Organic Semiconductor Building Block

The [1,2,4]triazolo[4,3-a]pyridine core has shown promise in organic semiconductors and luminescent materials . The bromo substituent allows for π-conjugated extension through coupling reactions, while the carboxylic acid enables surface anchoring or metal coordination [1].

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